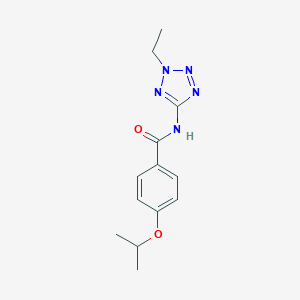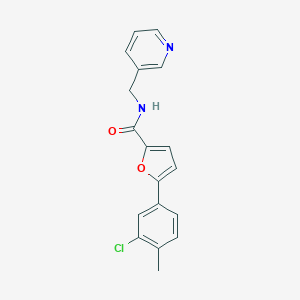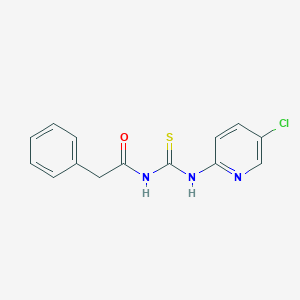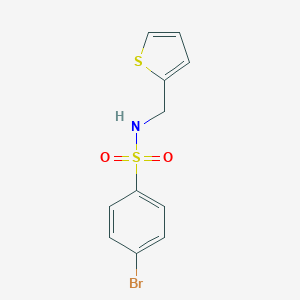
1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid, also known as NPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. NPA is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a role in the regulation of glucose metabolism.
Mecanismo De Acción
1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid inhibits DPP-IV by binding to the active site of the enzyme, preventing it from cleaving incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This results in increased levels of these hormones, which in turn leads to improved glucose metabolism and insulin secretion.
Biochemical and Physiological Effects:
In addition to its effects on glucose metabolism and insulin secretion, 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid has been shown to have a variety of other biochemical and physiological effects. These include inhibition of T-cell proliferation, suppression of pro-inflammatory cytokine production, and modulation of the renin-angiotensin system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid in lab experiments is its specificity for DPP-IV, which allows for more targeted investigations of the role of this enzyme in various physiological processes. However, 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid's potency as an inhibitor can also be a limitation, as it may lead to off-target effects or toxicity if not used carefully.
Direcciones Futuras
There are several potential future directions for research on 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid. One area of interest is the development of more potent and selective DPP-IV inhibitors based on the structure of 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid. Another potential direction is the investigation of 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid's effects on other physiological processes beyond glucose metabolism and insulin secretion. Additionally, 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid's potential neuroprotective effects warrant further investigation in animal models of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid involves a multi-step process that begins with the reaction of 2-pyridinecarboxylic acid with nitric acid and sulfuric acid to form 3-nitro-2-pyridinyl nitrate. This intermediate is then reduced with sodium borohydride to yield 3-nitro-2-pyridinylmethanol, which is subsequently reacted with piperidine-2-carboxylic acid to form 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid.
Aplicaciones Científicas De Investigación
1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid has been studied for its potential applications in a variety of scientific research fields, including diabetes, cancer, and neurodegenerative diseases. As an inhibitor of DPP-IV, 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid has been investigated for its potential anti-cancer properties, as DPP-IV has been implicated in the proliferation and migration of cancer cells. 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid has also been studied for its potential neuroprotective effects, as DPP-IV has been shown to play a role in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid |
|---|---|
Fórmula molecular |
C11H13N3O4 |
Peso molecular |
251.24 g/mol |
Nombre IUPAC |
1-(3-nitropyridin-2-yl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C11H13N3O4/c15-11(16)9-4-1-2-7-13(9)10-8(14(17)18)5-3-6-12-10/h3,5-6,9H,1-2,4,7H2,(H,15,16) |
Clave InChI |
LEFPKMYHXKKXMH-UHFFFAOYSA-N |
SMILES |
C1CCN(C(C1)C(=O)O)C2=C(C=CC=N2)[N+](=O)[O-] |
SMILES canónico |
C1CCN(C(C1)C(=O)O)C2=C(C=CC=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,4-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B239746.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B239747.png)

![2,5-dichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide](/img/structure/B239751.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B239757.png)
![2-(3,5-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239760.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B239761.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide](/img/structure/B239762.png)
![N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B239764.png)
![N-{4-[(3-methoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B239766.png)


![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-phenylacetamide](/img/structure/B239770.png)
